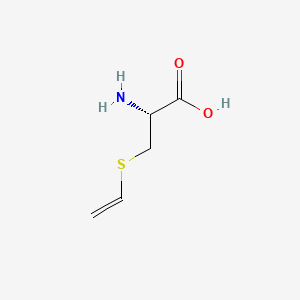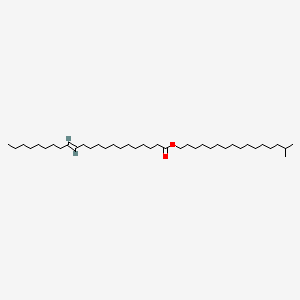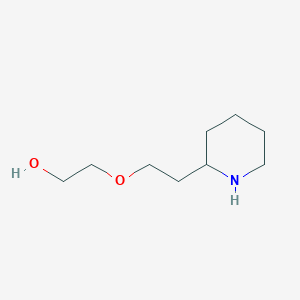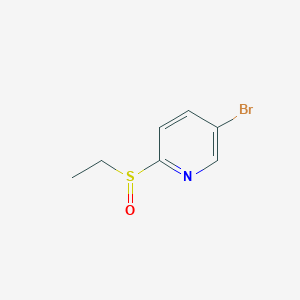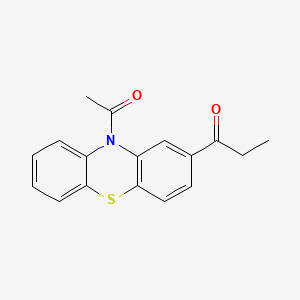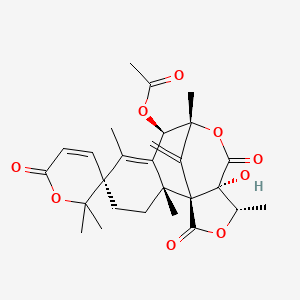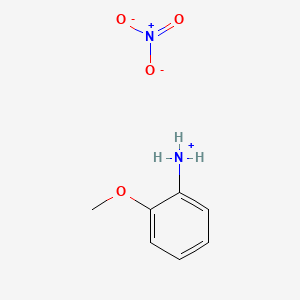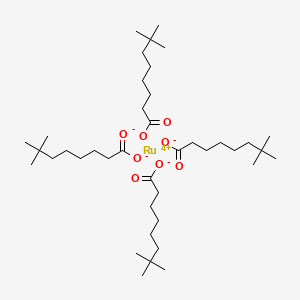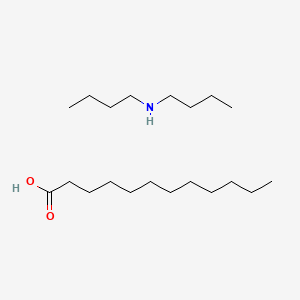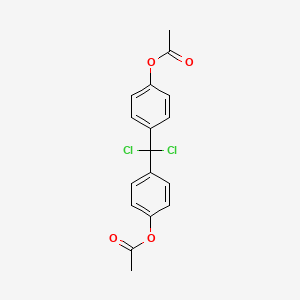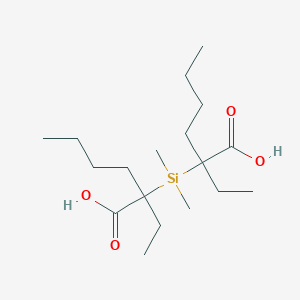
Dimethylsilylene bis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound with the molecular formula C18H36O4Si and a molecular weight of 344.56 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
化学反応の分析
Types of Reactions
Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.
Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide and other silicon-containing oxidation products.
Reduction: Dimethylsilanediol and 2-ethylhexanol.
Substitution: Various alkyl or aryl-substituted silanes.
科学的研究の応用
Dimethylsilylene bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare metal derivatives that are soluble in nonpolar organic solvents.
Dimethylsilanediol: A precursor for the synthesis of various organosilicon compounds.
Hexanoic acid: Another carboxylic acid used in the synthesis of esters and other organic compounds.
Uniqueness
Dimethylsilylene bis(2-ethylhexanoate) is unique due to its dual ester functionality and the presence of a silicon atom, which imparts distinct chemical properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
55621-06-2 |
|---|---|
分子式 |
C18H36O4Si |
分子量 |
344.6 g/mol |
IUPAC名 |
2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid |
InChI |
InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22) |
InChIキー |
GXYALPPHQAMUSU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


